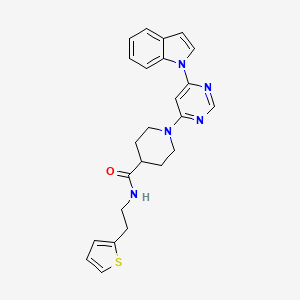![molecular formula C12H21NO4 B2435358 Tert-butil N-[(7R,8S)-8-hidroxi-5-oxaspiro[3.4]octan-7-il]carbamato CAS No. 2445750-84-3](/img/structure/B2435358.png)
Tert-butil N-[(7R,8S)-8-hidroxi-5-oxaspiro[3.4]octan-7-il]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[34]octan-7-yl]carbamate is a chemical compound with the molecular formula C12H19NO4 It is known for its unique spirocyclic structure, which includes a spiro[34]octane ring system
Aplicaciones Científicas De Investigación
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the carbamate on the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can provide steric hindrance, affecting the binding affinity and specificity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate
- Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate analogs
- Spirocyclic carbamates
Uniqueness
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-7-16-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAABYOODWJCP-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
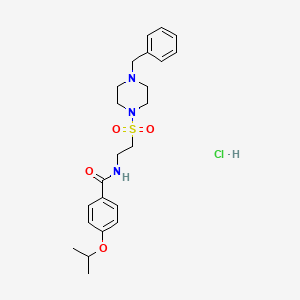
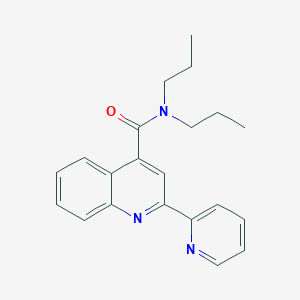
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)
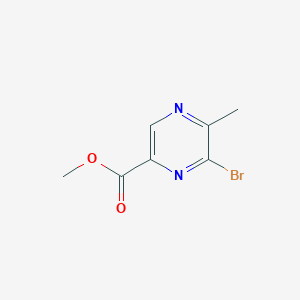
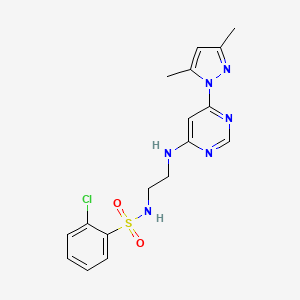
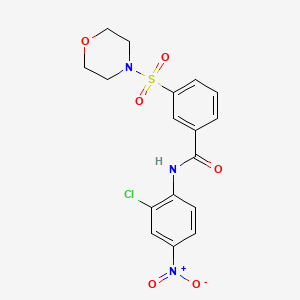
![1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2435287.png)
![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2435290.png)
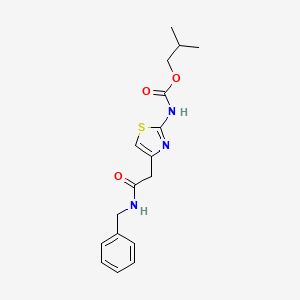
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2435292.png)
![4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione](/img/structure/B2435293.png)
![1'-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2435294.png)
